molecular formula C23H31N3NaO4S2 B1663602 Batimastat (sodium salt) CAS No. 130464-84-5

Batimastat (sodium salt)

Cat. No. B1663602
CAS RN: 130464-84-5
M. Wt: 500.6 g/mol
InChI Key: UBLUDVOPXOONHM-WXLIBGKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Batimastat sodium salt is a potent broad spectrum MMP inhibitor with IC50 of 3, 4, 4, 6, and 20 nM for MMP-1, MMP-2, MMP-9, MMP-7 and MMP-3, respectively . It is an anti-metastatic drug that belongs to the family of drugs called angiogenesis inhibitors .

Scientific Research Applications

Cancer Therapy: Hematological Malignancies

Batimastat Sodium has been studied for its cytotoxic and cytostatic effects in vitro models of hematological tumors, such as acute myeloid leukemia (AML), myelodysplastic neoplasms (MDS), and multiple myeloma (MM). It functions as an MMP inhibitor (MMPi), showing promise in decreasing cell viability and density in a dose-, time-, administration-scheme-, and cell-line-dependent manner. Particularly in AML cells, Batimastat Sodium exhibits higher efficacy in inducing apoptosis and cell cycle arrests, suggesting its therapeutic potential in hematological malignancies .

Antiangiogenic Therapy

As a broad-spectrum matrix metalloproteinase inhibitor (MMPI), Batimastat Sodium is highly active against major MMPs involved in angiogenesis. Its inhibition of MMPs like interstitial collagenase (MMP-1), gelatinase-A (MMP-2), and gelatinase-B (MMP-9) indicates its utility in antiangiogenic therapy, which can be crucial for halting tumor growth and metastasis. Early clinical data suggest that Batimastat Sodium could be effective in managing conditions like advanced pancreatic cancer and malignant pleural effusion by targeting the tumor’s blood supply .

Mechanism of Action

Batimastat, also known as Batimastat Sodium, is a potent broad-spectrum matrix metalloproteinase inhibitor (MMPI) with significant therapeutic potential .

Target of Action

Batimastat primarily targets matrix metalloproteinases (MMPs), a group of enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix . The primary targets of Batimastat include MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9 .

Mode of Action

Batimastat interacts with its targets by mimicking the natural substrates of MMPs . This results in competitive, potent, but reversible inhibition of these enzymes . The inhibition of MMPs prevents the degradation of the extracellular matrix, which is a key process in the progression of diseases such as cancer .

Biochemical Pathways

The inhibition of MMPs by Batimastat affects several biochemical pathways. For instance, it has been shown to activate apoptosis via caspases and ERK1/2 pathways . This can lead to cell death, particularly in cancer cells, thereby inhibiting tumor growth and metastasis .

Pharmacokinetics

It is known that batimastat cannot be administered orally . This is a limitation as it means the drug must be administered through other routes, such as injection, which can lead to complications such as peritonitis .

Result of Action

Batimastat has been shown to decrease cell viability and density in a dose-, time-, administration-scheme-, and cell-line-dependent manner . It is particularly effective in inducing apoptosis and cell cycle arrests in acute myeloid leukemia (AML) cells . These effects highlight the potential of Batimastat as a therapeutic agent in hematological malignancies .

Action Environment

The action of Batimastat can be influenced by various environmental factors. For instance, the microenvironment in hematopoietic tissues plays a critical role in the effectiveness of Batimastat . Furthermore, the daily administration of lower doses of Batimastat may mitigate treatment toxicity, suggesting that the dosing schedule can also influence the drug’s action .

Safety and Hazards

According to the safety data sheet, if Batimastat sodium salt is inhaled, the person should be moved into fresh air. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

sodium;(2R,3S)-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-N'-oxido-3-(thiophen-2-ylsulfanylmethyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19H,12-14H2,1-3H3,(H3-,24,25,26,27,28,29,30);/q-1;+1/t17-,18+,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWABIWQKZWQAKG-WXLIBGKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CSC1=CC=CS1)C(=O)N[O-])C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)N[O-])C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N3NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Batimastat (sodium salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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